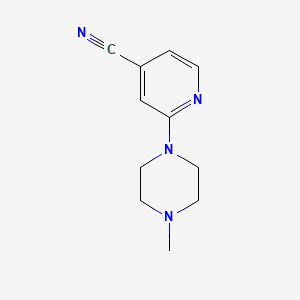

(2,6-Dimethylpyridin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

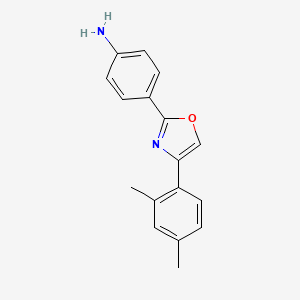

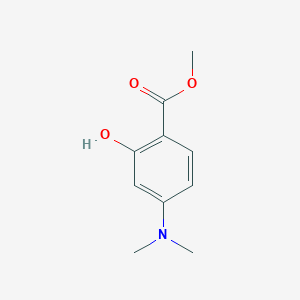

“(2,6-Dimethylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 672325-49-4 . It has a molecular weight of 136.2 and its IUPAC name is (2,6-dimethyl-3-pyridinyl)methanamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel metal complexes of N-(pyridin-2-ylmethylene)methanamine (L1), obtained as Schiff base by the condensation reaction of 2-pyridinecarboxaldehyde with methylamine, and isothiocyanate were synthesized .

Molecular Structure Analysis

The InChI code of “(2,6-Dimethylpyridin-3-yl)methanamine” is 1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,6-Dimethylpyridin-3-yl)methanamine” include a molecular weight of 136.2 . Other specific properties such as density, boiling point, and vapor pressure were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Characterization

- A study describes the synthesis of a novel 1,3-Dithiolane Compound, which includes a process involving 2,6-Dimethylpyridin-3-yl)methanamine. The compound's structure was confirmed through NMR and X-ray diffractions (Zhai Zhi-we, 2014).

Anticonvulsant Activity

- Schiff bases of 3-aminomethyl pyridine, including (2,6-Dimethylpyridin-3-yl)methanamine derivatives, have been synthesized and screened for anticonvulsant activity. Some compounds showed remarkable protection over clinically used drugs (S. Pandey & R. Srivastava, 2011).

Photochemistry in Polymerization

- Research on photochemically mediated atom transfer radical polymerization (ATRP) included (2,6-Dimethylpyridin-3-yl)methanamine as part of the study to understand the significance of photochemical processes in ATRP reactions (Thomas G Ribelli et al., 2014).

Anticancer Activity

- New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including (2,6-Dimethylpyridin-3-yl)methanamine, demonstrated significant anticancer activity against various human cancerous cell lines (S. Mbugua et al., 2020).

Catalysts for Hydroxylation of Alkanes

- Diiron(III) complexes of tridentate 3N ligands, including (2,6-Dimethylpyridin-3-yl)methanamine, have been studied as catalysts for selective hydroxylation of alkanes, showing good alcohol selectivity and bond selectivity (M. Sankaralingam & M. Palaniandavar, 2014).

Surface-Catalyzed Reactions in Gases

- A study investigated the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine, exploring processes that may be common to related reactions in biological systems (L. Mascavage et al., 2006).

properties

IUPAC Name |

(2,6-dimethylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQSZTXFIAHDNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethylpyridin-3-yl)methanamine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)